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molecular formula C15H19Cl2NO3 B1510960 Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxypyrrolidine-1-carboxylate

Cat. No. B1510960
M. Wt: 332.2 g/mol
InChI Key: XHYCITONDXQLBE-UHFFFAOYSA-N
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Patent
US08188301B2

Procedure details

Preparation according to Preparation 1: 4-bromo-1,2-dichlorobenzene (2.0 g, 8.85 mmol), dry tetrahydrofuran (35 mL), magnesium turnings (0.21 g, 8.85 mmol) and 1-N-boc-3-pyrrolidinone (1.63 g, 8.85 mmol). Refluxed for 1 h before addition of 1-N-boc-3-pyrrolidinone and 2 h after addition. Yield: 1.0 g. MS m/z (rel. intensity, 70 eV) 332 (M+, 1), 275 (41), 232 (37), 231 (28), 230 (52), 57 (bp).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
1.63 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 28 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
35 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([Cl:9])[CH:3]=1.[Mg].[C:11]([N:18]1[CH2:22][CH2:21][C:20](=[O:23])[CH2:19]1)([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12]>O1CCCC1>[Cl:9][C:4]1[CH:3]=[C:2]([C:20]2([OH:23])[CH2:21][CH2:22][N:18]([C:11]([O:13][C:14]([CH3:16])([CH3:15])[CH3:17])=[O:12])[CH2:19]2)[CH:7]=[CH:6][C:5]=1[Cl:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)Cl)Cl
Step Two
Name
Quantity
0.21 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
1.63 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(CC1)=O
Step Five
Name
( 41 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 37 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 28 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 52 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
according to Preparation 1
ADDITION
Type
ADDITION
Details
after addition

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C1(CN(CC1)C(=O)OC(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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